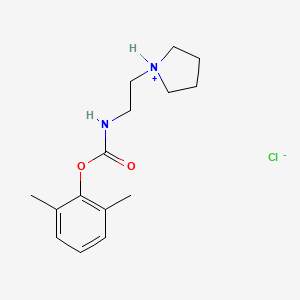

N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride

説明

BenchChem offers high-quality N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

77985-32-1 |

|---|---|

分子式 |

C15H23ClN2O2 |

分子量 |

298.81 g/mol |

IUPAC名 |

(2,6-dimethylphenyl) N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-12-6-5-7-13(2)14(12)19-15(18)16-8-11-17-9-3-4-10-17;/h5-7H,3-4,8-11H2,1-2H3,(H,16,18);1H |

InChIキー |

LPSIOSVRMVJCEE-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C)OC(=O)NCC[NH+]2CCCC2.[Cl-] |

製品の起源 |

United States |

生物活性

N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride is a compound of interest in various biological and pharmacological studies. This article provides an overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

- IUPAC Name : N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride

- Molecular Formula : C14H20ClN2O3

- Molecular Weight : 288.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized to act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system. By inhibiting AChE, the compound may enhance cholinergic signaling, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Enzymatic Inhibition

Research indicates that carbamate derivatives can lead to reversible inhibition of AChE. This inhibition results in increased levels of acetylcholine in the synaptic cleft, which can improve cognitive functions and memory retention in animal models .

Metabolic Pathways

The metabolism of N-(2-(Pyrrolidinyl)ethyl)carbamic acid involves several pathways that lead to various metabolites. Key metabolic processes include:

- Hydrolysis : The ester bond is hydrolyzed to release the parent carbamate and xylyl alcohol.

- Oxidative Transformation : This pathway can produce reactive intermediates that may interact with cellular macromolecules, leading to potential toxicity .

- Excretion : Studies show that a significant portion of the compound is excreted as carbon dioxide (CO2) within 24 hours post-administration in rodent models, indicating efficient metabolic processing .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Model | Key Findings |

|---|---|---|

| Hoffler et al. (2003) | Rodent | 90% excretion as CO2; potential for DNA reactivity |

| IARC (1974) | Human | Classified as a potential carcinogen (Category 2) |

| SCOEL (2012) | Various species | Similar urinary metabolites across species |

Neuroprotective Effects

A study conducted on mice demonstrated that administration of N-(2-(Pyrrolidinyl)ethyl)carbamic acid improved memory retention in behavioral tests compared to control groups. The mechanism was linked to increased acetylcholine levels due to AChE inhibition .

Toxicological Assessment

In a comprehensive toxicological assessment, it was found that high doses led to adverse effects such as reduced body weight and organ weight changes in rats. The no-observed-adverse-effect level (NOAEL) was established at approximately 163 mg/kg body weight per day for male rats . This highlights the need for careful dosage consideration in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。